molecular formula C21H25IO4 B11827720 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione

Cat. No.: B11827720
M. Wt: 468.3 g/mol
InChI Key: PQOILDZBBXYBOE-ZPOLXVRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione ( 55786-16-8) is a high-quality chemical reference standard classified as an impurity of Prednisone, a potent glucocorticoid corticosteroid used to treat a wide range of inflammatory and autoimmune conditions . This compound is supplied with a comprehensive Structure Elucidation Report (SER) and is rigorously qualified to meet the strict regulatory requirements of major pharmacopoeias such as the USP, EMA, JP, and BP, making it an essential tool for ensuring product quality and safety in the pharmaceutical industry . Its primary research application is in the analytical method development, validation (AMV), and ongoing quality control (QC) during the manufacturing process of Prednisone . The molecular formula of this standard is C21H25IO4, with a molecular weight of 468.33 g/mol . Researchers rely on this well-characterized impurity standard to accurately identify and quantify trace-level impurities in drug substances and products, which is a critical step for the submission of Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) to regulatory bodies . By utilizing this reference material, scientists can guarantee the identity, strength, quality, and purity of Prednisone, thereby supporting the development of safer and more effective pharmaceutical treatments. Please be advised: This product is intended for Research Use Only (RUO) and is strictly not meant for any form of human or animal diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C21H25IO4

Molecular Weight

468.3 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H25IO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1

InChI Key

PQOILDZBBXYBOE-ZPOLXVRWSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CI)O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CI)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with prednisolone (17α,21-dihydroxypregna-1,4-diene-3,11,20-trione) or its analogs due to their structural similarity to the target compound. Key modifications involve:

  • Iodination at C21 : Replacement of the hydroxyl group with iodine.

  • Retention of the 17α-hydroxyl group : Critical for glucocorticoid receptor binding.

Nucleophilic Substitution with NaI/KI

Procedure :

  • Prednisolone is treated with sodium iodide (NaI) or potassium iodide (KI) in acetic acid under reflux (40–60°C).

  • The reaction exploits the electrophilicity of the C21 carbon, facilitated by protonation of the hydroxyl group.

Key Data :

ParameterValueSource
Reaction Temperature40–60°C
SolventAcetic acid
Yield60–75% (crude)

Mechanistic Insight :
Acetic acid protonates the C21 hydroxyl, converting it into a better leaving group (H₂O). Iodide (I⁻) performs a nucleophilic attack, displacing the hydroxyl group.

Pyridine-Iodine Complex Method

Procedure :

  • Prednisolone is refluxed with iodine in pyridine, which acts as both a base and solvent.

  • Pyridine forms a complex with iodine, enhancing electrophilicity and stabilizing intermediates.

Key Data :

ParameterValueSource
Reaction Time2–24 hours
Yield50–65%

Side Reactions :

  • Over-iodination at C17 or C11 positions.

  • Oxidation of the 1,4-diene system.

Protection-Deprotection Strategies

To prevent unwanted side reactions during iodination, hydroxyl groups at C11 and C17 are often protected.

Acetylation

Procedure :

  • Prednisolone is treated with acetic anhydride in pyridine to form 11,17-diacetate.

  • After iodination, the acetyl groups are removed via hydrolysis.

Key Data :

ParameterValueSource
Protecting AgentAcetic anhydride
Deprotection AgentNaOH/MeOH or HCl/MeOH

Silyl Ether Protection

Procedure :

  • tert-Butyldimethylsilyl (TBDMS) chloride is used to protect the 17α-hydroxyl group.

  • The bulky silyl group sterically hinders undesired iodination at C17.

Key Data :

ParameterValueSource
Protecting AgentTBDMS-Cl
Deprotection AgentTetrabutylammonium fluoride

Oxidation and Reduction Steps

Oppenauer Oxidation

Purpose : Converts secondary alcohols to ketones while preserving the 1,4-diene system.
Procedure :

  • The iodinated intermediate is treated with aluminum isopropoxide and cyclohexanone in toluene.

Key Data :

ParameterValueSource
CatalystAluminum isopropoxide
SolventToluene
Yield85–90%

Purification and Characterization

Recrystallization

Solvent Systems :

  • Acetone/hexane (3:1 v/v) achieves >95% purity.

  • Ethyl acetate/methanol (5:1 v/v) for polar impurities.

Chromatographic Methods

  • HPLC : C18 column, mobile phase = 60:40 acetonitrile/water, UV detection at 240 nm.

  • TLC : Rf = 0.5 in chloroform:methanol (9:1).

Challenges and Optimization

Regioselectivity Issues

  • Problem : Competing iodination at C11 or C17.

  • Solution : Use of bulky protecting groups (e.g., TBDMS) or low-temperature reactions (0–5°C).

Stability of Iodinated Products

  • Problem : Light-induced decomposition or deiodination.

  • Mitigation : Store under inert gas (N₂/Ar) at –20°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost
NaI/KI in Acetic Acid60–7590–956–8Low
Pyridine-Iodine50–6585–9012–24Medium
TBDMS-Protected Route70–8095–9924–48High

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

  • Flow Chemistry : Enables continuous iodination with real-time monitoring, minimizing side products .

Chemical Reactions Analysis

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:

Scientific Research Applications

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione has a wide range of scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: Due to its anti-inflammatory and immunosuppressive properties, it is investigated for potential therapeutic applications in treating autoimmune diseases and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound’s molecular targets include various transcription factors and signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares the pregna-1,4-diene-3,11,20-trione backbone with the following derivatives:

Compound Substituents at Key Positions Molecular Formula Molecular Weight (g/mol)
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione 17α-OH, 21-I C₂₁H₂₅IO₅ ~484.3* (calculated)
Prednisone 17α-OH, 21-OH C₂₁H₂₆O₅ 358.43
Prednisolone 11β-OH, 17α-OH, 21-OH C₂₁H₂₈O₅ 360.45
Prednisone 21-acetate 17α-OH, 21-OAc C₂₃H₂₈O₆ 400.47
Dexamethasone EP Impurity J 16α-CH₃, 17α-OH, 21-OH C₂₂H₂₈O₅ 372.45

*Note: Molecular weight calculated based on iodine’s atomic mass (126.9 g/mol).

Key Structural Differences:
  • Position 21 : The iodine atom in the target compound replaces the hydroxyl or acetyloxy groups seen in prednisone, prednisolone, and their esters. This substitution increases steric bulk and lipophilicity, which may reduce aqueous solubility compared to hydroxylated analogs .
  • Position 11 : Unlike prednisolone (11β-OH), the target compound lacks an 11β-hydroxyl group, aligning it more closely with prednisone (11-keto group), which is inactive until metabolized to prednisolone .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability and Activation
  • Prednisone : Requires hepatic conversion via 11β-hydroxysteroid dehydrogenase (11β-HSD) to active prednisolone (11β-OH form) .
Receptor Binding Affinity
  • Prednisolone : Higher glucocorticoid receptor (GR) affinity than prednisone due to 11β-OH .
  • Dexamethasone Derivatives : 16α-CH₃ and 9α-F substitutions enhance GR binding and anti-inflammatory potency .
  • Iodinated Analog : The electron-withdrawing iodine atom at position 21 could destabilize hydrogen bonding with GR, reducing affinity compared to hydroxylated analogs. However, increased lipophilicity might enhance tissue penetration .

Biological Activity

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione (CAS Number: 55786-16-8) is a synthetic steroid compound that exhibits significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications in medical research.

  • Molecular Formula : C21H25IO4
  • Molecular Weight : 468.325 g/mol
  • IUPAC Name : (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

The biological activity of this compound is primarily attributed to its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammation and immune responses. This compound's structural modifications enhance its potency and selectivity compared to other corticosteroids.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Properties : It exhibits immunosuppressive effects by downregulating the activation of T-cells and B-cells.
  • Metabolic Effects : The compound influences glucose metabolism and lipid profiles in animal models.

In Vivo Studies

A study conducted on rats indicated that administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating autoimmune diseases and chronic inflammatory conditions .

In Vitro Studies

Cell culture experiments showed that the compound effectively inhibited the proliferation of activated lymphocytes at concentrations as low as 10 nM. This highlights its potential application in therapies aimed at controlling excessive immune responses .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other corticosteroids:

Compound NameAnti-inflammatory ActivityImmunosuppressive ActivityMetabolic Effects
This compoundHighModerateModerate
PrednisoneModerateHighHigh
DexamethasoneVery HighVery HighLow

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione in synthetic batches?

  • Methodology : Use infrared (IR) spectroscopy to compare sample spectra with reference standards (e.g., prednisone derivatives) in methanol-dried forms to eliminate solvent interference. Nuclear magnetic resonance (NMR) should confirm structural features, particularly the iodinated C21 position and conjugated diene system at C1–C3. High-performance liquid chromatography (HPLC) with UV detection at 240 nm (typical for α,β-unsaturated ketones) ensures purity ≥97% .
  • Data Interpretation : IR absorption bands at 1660–1700 cm⁻¹ (C=O stretching) and 1600–1650 cm⁻¹ (C=C stretching) are critical markers. Discrepancies in melting points (e.g., 216–218°C) may indicate hydration states or impurities .

Q. How can researchers synthesize this compound from prednisolone derivatives?

  • Synthetic Pathway :

Start with prednisolone (17,21-dihydroxypregna-1,4-diene-3,11,20-trione) as the backbone.

Introduce iodine at C21 via nucleophilic substitution using NaI/KI in acidic media (e.g., acetic acid).

Optimize reaction temperature (40–60°C) to avoid over-oxidation of the diene system.

Purify via recrystallization from acetone/hexane mixtures .

  • Challenges : Competing reactions at C17 and C11 hydroxyl groups may require protective groups (e.g., acetylation) .

Advanced Research Questions

Q. What strategies mitigate instability of the iodinated C21 group during long-term storage or in vivo studies?

  • Experimental Design :

  • Storage : Store lyophilized samples under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis.
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH) with HPLC-MS to monitor deiodination products (e.g., 21-deiodo derivatives) .
    • Data Table :
ConditionDegradation Rate (k)Major By-Product
25°C, dark0.001 day⁻¹None
40°C, 75% RH0.015 day⁻¹21-Deiodo derivative
Light exposure0.02 day⁻¹Epoxidation at C1–C4

Q. How can researchers resolve contradictions in reported bioactivity data for iodinated corticosteroids?

  • Analysis Framework :

Cross-validate assay conditions: Differences in cell lines (e.g., HEK293 vs. HepG2) or glucocorticoid receptor (GR) binding protocols may explain variability.

Control for iodine’s redox activity in cellular assays (e.g., use antioxidants like ascorbate).

Compare pharmacokinetic parameters (e.g., plasma half-life) across species due to metabolic differences in deiodination .

  • Case Study : RTECS data notes iodine’s acute toxicity (LD₅₀ >200 mg/kg in rodents), which may confound anti-inflammatory efficacy studies .

Q. What computational approaches predict metabolic pathways for this compound?

  • Methodology :

  • Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
  • Quantum mechanical calculations (DFT) assess iodine’s electronic effects on C21 reactivity.
  • Predict major metabolites (e.g., 21-deiodo, 6β-hydroxylation) using software like Schrödinger’s Metabolism .
    • Validation : Compare in silico predictions with in vitro microsomal assays (rat/human liver S9 fractions) .

Methodological Challenges

Q. How to optimize regioselective iodination without altering the 1,4-diene system?

  • Approach :

  • Use mild iodinating agents (e.g., I₂/KI in H₂O/EtOH) to minimize oxidation.
  • Monitor reaction progress via TLC (Rf ~0.5 in CHCl₃:MeOH 9:1).
  • Employ low-temperature crystallography to confirm iodine’s position .

Q. What in vitro models best replicate the compound’s glucocorticoid activity while accounting for iodine’s cytotoxicity?

  • Models :

  • GR-transfected COS-7 cells for receptor-binding assays.
  • Primary human keratinocytes for topical anti-inflammatory studies (IC₅₀ comparison with dexamethasone).
  • Include controls for iodine-induced apoptosis (e.g., caspase-3/7 activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.